Cas no 2228840-03-5 (2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one)

2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one is a synthetic organic compound featuring a chloro-nitrophenyl backbone and an amino ketone functional group. This structure imparts reactivity useful in pharmaceutical and chemical synthesis, particularly as an intermediate in the preparation of more complex molecules. The presence of both electron-withdrawing (chloro and nitro) and electron-donating (amino) groups enhances its versatility in nucleophilic and electrophilic reactions. Its crystalline form ensures stability and ease of handling in controlled environments. The compound’s well-defined molecular properties make it valuable for research applications requiring precise modifications of aromatic ketone frameworks. Proper storage under inert conditions is recommended to maintain purity.
2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one structure
2228840-03-5 structure
Product name:2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one
CAS No:2228840-03-5
MF:C9H9ClN2O3
Molecular Weight:228.63236117363
CID:6615742
PubChem ID:165634658

2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 2228840-03-5
    • 2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one
    • EN300-1979536
    • 2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one
    • インチ: 1S/C9H9ClN2O3/c1-5(11)9(13)7-4-6(12(14)15)2-3-8(7)10/h2-5H,11H2,1H3
    • InChIKey: FLMGQFOFUBQJCK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C(C(C)N)=O)[N+](=O)[O-]

計算された属性

  • 精确分子量: 228.0301698g/mol
  • 同位素质量: 228.0301698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 267
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 88.9Ų

2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1979536-2.5g
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one
2228840-03-5
2.5g
$2295.0 2023-06-03
Enamine
EN300-1979536-0.25g
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one
2228840-03-5
0.25g
$1078.0 2023-06-03
Enamine
EN300-1979536-0.1g
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one
2228840-03-5
0.1g
$1031.0 2023-06-03
Enamine
EN300-1979536-0.5g
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one
2228840-03-5
0.5g
$1124.0 2023-06-03
Enamine
EN300-1979536-10.0g
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one
2228840-03-5
10g
$5037.0 2023-06-03
Enamine
EN300-1979536-0.05g
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one
2228840-03-5
0.05g
$983.0 2023-06-03
Enamine
EN300-1979536-5.0g
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one
2228840-03-5
5g
$3396.0 2023-06-03
Enamine
EN300-1979536-1.0g
2-amino-1-(2-chloro-5-nitrophenyl)propan-1-one
2228840-03-5
1g
$1172.0 2023-06-03

2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one 関連文献

2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-oneに関する追加情報

2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one

The compound 2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one (CAS No: 2228840-03-5) is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a ketone group, all attached to a phenyl ring system. The presence of these functional groups makes it a versatile molecule with potential for further chemical modifications and applications in drug design.

Recent studies have highlighted the importance of nitrophenyl derivatives in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents. The nitro group in this compound is known to exhibit strong electron-withdrawing properties, which can significantly influence the electronic environment of the molecule and enhance its reactivity in various biochemical pathways. Additionally, the amino group provides nucleophilic sites for further chemical reactions, making this compound a valuable intermediate in organic synthesis.

One of the most notable advancements in the study of 2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one involves its role as a precursor in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can be effectively used to synthesize derivatives with potent anti-proliferative activity against various cancer cell lines. For instance, recent experiments have shown that certain analogs derived from this compound exhibit selective cytotoxicity towards breast and colon cancer cells, making them promising candidates for further preclinical studies.

The synthesis of 2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one typically involves multi-step organic reactions, including nucleophilic substitution and oxidation processes. The use of advanced catalytic systems has significantly improved the yield and purity of this compound, making it more accessible for large-scale production. Moreover, green chemistry principles have been increasingly applied in its synthesis to minimize environmental impact and reduce waste generation.

In terms of pharmacokinetics, this compound has shown moderate solubility in aqueous solutions, which is a critical factor for its potential use as an orally administered drug. However, ongoing research is focused on improving its bioavailability through structural modifications and formulation strategies. For example, researchers are exploring the use of lipid-based delivery systems to enhance the absorption and distribution of this compound within the body.

The toxicological profile of 2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one has also been a subject of recent investigations. Studies conducted on animal models have indicated that while the compound exhibits significant anti-cancer activity, it also demonstrates some toxicity at higher doses. These findings underscore the importance of optimizing dosing regimens and identifying potential biomarkers for early detection of adverse effects.

Looking ahead, the future of 2-Amino-1-(2-chloro-5-nitrophenyl)propan-1-one lies in its potential as a lead compound for drug discovery programs targeting various diseases, including neurodegenerative disorders and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives with enhanced therapeutic profiles.

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